molecular formula C17H19NO4 B290348 N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide

Cat. No. B290348
M. Wt: 301.34 g/mol
InChI Key: AWFCVEGVFPYOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide, also known as HEPDMB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators. N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has also been found to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators. In addition, N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammatory and immune responses.

Advantages and Limitations for Lab Experiments

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and transcription factors, which makes it a useful tool for studying the mechanisms of inflammation and immune responses. However, there are also some limitations to using N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide in lab experiments and to determine its potential toxicity and side effects.
Conclusion:
N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has also been found to inhibit the activity of certain enzymes and transcription factors, which makes it a useful tool for studying the mechanisms of inflammation and immune responses. However, further research is needed to fully understand its mechanism of action, advantages and limitations for lab experiments, and potential toxicity and side effects.

Synthesis Methods

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with 3-(1-hydroxyethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(21-2)10-16(15)22-3/h4-11,19H,1-3H3,(H,18,20)

InChI Key

AWFCVEGVFPYOSK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)O

Origin of Product

United States

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